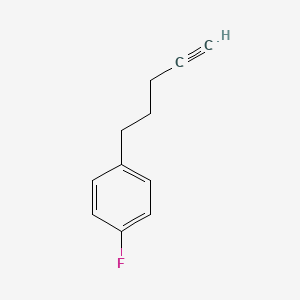

1-Fluoro-4-(pent-4-YN-1-YL)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-(pent-4-YN-1-YL)benzene is a useful research compound. Its molecular formula is C11H11F and its molecular weight is 162.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Fluoro-4-(pent-4-yn-1-yl)benzene, and how do reaction parameters affect yield?

The primary synthetic route involves Sonogashira coupling , a palladium-catalyzed cross-coupling between a halogenated aromatic compound (e.g., 1-fluoro-4-iodobenzene) and a terminal alkyne (pent-4-yn-1-ol derivatives). Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂ (0.01 mmol) and CuI (0.01 mmol) for alkyne activation .

- Solvent : Triethylamine or DMF, which acts as both solvent and base.

- Temperature : Room temperature for initiation, followed by heating at 333 K to drive the reaction . Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent alkyne oxidation.

Table 1 : Comparison of Sonogashira Coupling Conditions

| Parameter | Example from Literature | Typical Range |

|---|---|---|

| Catalyst Loading (Pd) | 1 mol% | 0.5–2 mol% |

| Reaction Time | 3–4 hours | 2–6 hours |

| Yield | 83% | 70–90% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals are observed?

- ¹H/¹³C NMR :

- Fluorine substituent : Deshielding of adjacent protons (e.g., aromatic protons near F show splitting due to ¹⁹F-¹H coupling) .

- Alkyne protons : Terminal alkyne protons (≡C-H) appear at δ 2.5–3.5 ppm in ¹H NMR .

Advanced Research Questions

Q. How can electronic deactivation by the fluorine substituent be mitigated during electrophilic aromatic substitution (EAS) of this compound?

The fluorine atom is a strong electron-withdrawing group, directing EAS to the meta position. Strategies include:

- Lewis Acid Catalysis : AlCl₃ or FeCl₃ polarizes electrophiles (e.g., nitronium ions) to enhance reactivity at deactivated positions .

- Directed Ortho-Metallation : Use of directing groups (e.g., -SiMe₃) to override fluorine’s meta-directing effect .

- High-Temperature Conditions : Thermal activation to overcome electronic deactivation barriers .

Q. What role does the alkyne moiety play in click chemistry applications, and how can reaction conditions be tailored for this compound?

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Methodological considerations:

- Catalyst : CuSO₄/NaAsc in t-BuOH:H₂O (1:1) at 25–50°C .

- Steric Effects : Bulky substituents on the alkyne may slow reactivity; microwave-assisted synthesis can accelerate reactions .

- Fluorine Compatibility : Fluorine’s electron-withdrawing nature does not inhibit CuAAC but may require extended reaction times.

Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?

- Steric Hindrance : The pent-4-yn-1-yl group’s linear structure minimizes steric clashes, favoring coupling at the para position relative to fluorine .

- Electronic Effects : Fluorine’s -I effect activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Palladium catalysts (e.g., Pd₂(dba)₃) with electron-rich ligands (XPhos) enhance oxidative addition to C-F bonds .

Table 2 : Reactivity Comparison of Substituents in Cross-Coupling

| Substituent | Preferred Reaction Type | Yield Range |

|---|---|---|

| -C≡C-(pent-4-yn-1-yl) | Sonogashira Coupling | 70–90% |

| -F | Nucleophilic Aromatic Sub. | 50–75% |

Q. Methodological Considerations for Data Contradictions

- Conflicting Reactivity Reports : Discrepancies in fluorinated aryl alkynes’ stability may arise from trace moisture or oxygen during synthesis. Always validate purity via GC-MS or HPLC .

- Divergent Spectroscopic Data : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) can shift NMR signals. Reference internal standards (e.g., TMS) for calibration .

Q. Key Physical Properties (Inferred from Analogues)

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Boiling Point | ~287°C (for styryl analogs) | |

| Density | ~1.12 g/cm³ | |

| LogP | ~3.99 (hydrophobic alkyne) |

Properties

CAS No. |

391678-43-6 |

|---|---|

Molecular Formula |

C11H11F |

Molecular Weight |

162.20 g/mol |

IUPAC Name |

1-fluoro-4-pent-4-ynylbenzene |

InChI |

InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h1,6-9H,3-5H2 |

InChI Key |

SVGWZAGWRRHKMJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.